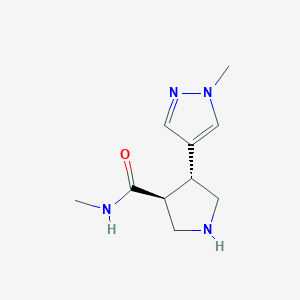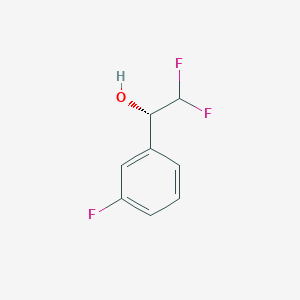
(1S)-2,2-Difluoro-1-(3-fluorophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1S)-1-(3-fluorophenyl)ethanol” is a biochemical used for proteomics research . It has a molecular formula of C8H9FO and a molecular weight of 140.15 .
Molecular Structure Analysis
The molecular structure of “(1S)-1-(3-fluorophenyl)ethanol” consists of a single carbon chain with a fluorophenyl group attached . The exact structure of “(1S)-2,2-Difluoro-1-(3-fluorophenyl)ethanol” is not available in the sources I found.
Physical And Chemical Properties Analysis
“(1S)-1-(3-fluorophenyl)ethanol” is a liquid at room temperature . It has a molecular weight of 140.16 . More specific physical and chemical properties of “(1S)-2,2-Difluoro-1-(3-fluorophenyl)ethanol” are not available in the sources I found.
Wissenschaftliche Forschungsanwendungen
Fluorine Chemistry and Environmental Impact
Fluorine-containing functionalities, such as those in (1S)-2,2-Difluoro-1-(3-fluorophenyl)ethanol, play a pivotal role in the development of pharmaceuticals, agrochemicals, and functional materials due to their unique effects on the physical, chemical, and biological properties of molecules. The progress of aqueous fluoroalkylation has shown the importance of developing mild, environmentally friendly methods for incorporating fluorinated groups into target molecules, highlighting the movement towards green chemistry (Song et al., 2018).
Polymer Chemistry and Applications
In the context of polymer chemistry, fluorinated alcohols such as (1S)-2,2-Difluoro-1-(3-fluorophenyl)ethanol contribute to the synthesis of fluoropolymers, which are known for their exceptional chemical resistance, thermal stability, and unique physical properties. These materials have widespread applications in industries such as aerospace, automotive, and electronics, where performance in extreme conditions is required. The synthesis and characterization of polymers based on fluorinated alcohols are crucial for developing new materials with improved performance and reduced environmental impact (Puts et al., 2019).
Environmental Biodegradability and Toxicity
The environmental fate of fluorinated compounds, including those similar to (1S)-2,2-Difluoro-1-(3-fluorophenyl)ethanol, is a significant concern due to their persistence and potential toxicological effects. Studies on the microbial degradation of polyfluoroalkyl chemicals shed light on the environmental biodegradability of these compounds, providing insights into their breakdown pathways and the formation of perfluoroalkyl carboxylic acids and sulfonic acids, which are of regulatory concern due to their persistence and bioaccumulation potential (Liu & Avendaño, 2013).
Renewable Energy and Biofuel Production
The potential of (1S)-2,2-Difluoro-1-(3-fluorophenyl)ethanol in renewable energy applications, particularly in biofuel production, is an area of growing interest. The reforming of bio-ethanol to hydrogen gas represents a promising avenue for sustainable energy production. The development of catalysts that can efficiently convert ethanol into hydrogen highlights the importance of research in this field for future fuel cell applications, demonstrating the versatility of fluorinated compounds in contributing to the development of renewable energy technologies (Ni et al., 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
(1S)-2,2-difluoro-1-(3-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,7-8,12H/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITQZNNRSBAUCR-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@@H](C(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-2,2-Difluoro-1-(3-fluorophenyl)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

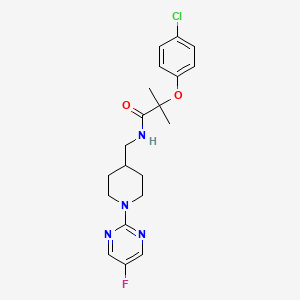
![2-Amino-6-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2976138.png)
![ethyl 3-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2976139.png)
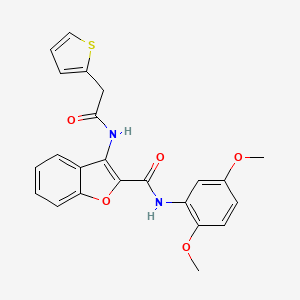
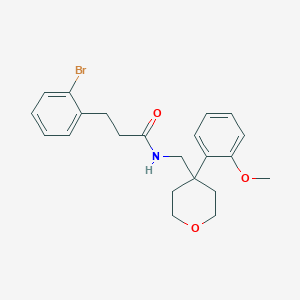
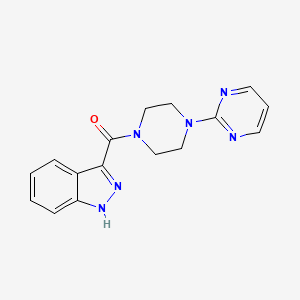
![N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2976145.png)
![1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2976147.png)
![N-(4-methoxyphenyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2976149.png)
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2976150.png)
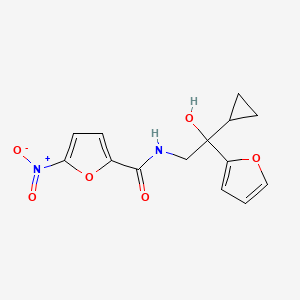
![3-Benzoyl-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2976155.png)
![3-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine](/img/structure/B2976156.png)
